(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one

Descripción general

Descripción

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one is a synthetic organic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety and a furan ring, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

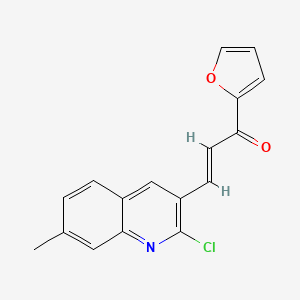

The structural formula of this compound can be represented as follows:

This compound is characterized by:

- A chloro substituent at the 2-position of the quinoline ring.

- A methyl group at the 7-position of the quinoline ring.

- A furan ring linked through a propene chain.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These methods often include:

- Formation of the Quinoline Core : Utilizing 2-chloro-7-methylquinoline as a starting material.

- Introduction of the Furan Moiety : This can be achieved through reactions involving furan derivatives and appropriate coupling agents.

- Final Cyclization and Purification : Yielding the target compound with sufficient purity for biological evaluation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For example, it has shown effective in vitro activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 μM |

| Bacillus cereus | 16.4 μM |

| Escherichia coli | 16.5 μM |

| Klebsiella pneumoniae | 16.1 μM |

These values indicate that the compound is more potent than standard antibiotics such as ciprofloxacin in certain cases, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro tests have indicated that it can inhibit the growth of cancer cell lines, with mechanisms potentially involving:

- Induction of apoptosis in malignant cells.

- Inhibition of specific cancer-related enzymes.

For instance, derivatives of this compound have shown significant activity against various cancer cell lines with IC50 values comparable to known anticancer agents .

The biological mechanisms underlying the activity of this compound may include:

- Enzyme Inhibition : Compounds with similar structures have been documented to inhibit enzymes involved in cancer progression and bacterial metabolism.

- DNA Interaction : The planar structure allows for intercalation into DNA, disrupting replication processes in cancer cells.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage in pathogens and cancer cells alike.

Case Studies and Research Findings

Numerous studies have explored the biological activities of related compounds, providing context for the potential applications of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis revealed that compounds with similar quinoline structures exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Screening : Research conducted by the National Cancer Institute highlighted several quinoline derivatives, including those structurally related to our compound, demonstrating significant anticancer effects through targeted screening programs .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Research indicates that compounds related to (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one exhibit significant anti-cancer activities. For example, studies have demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines, including leukemia and solid tumors . The mechanism often involves the induction of apoptosis and modulation of key signaling pathways associated with cancer progression.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has shown potential as an anti-inflammatory agent. Its derivatives have been evaluated for their ability to reduce inflammation in vitro and in vivo, suggesting a role in treating conditions like arthritis and other inflammatory diseases .

Table 2: Biological Activities of Related Compounds

| Activity Type | Compound Example | IC₅₀ Value (µM) |

|---|---|---|

| Anti-Cancer | Quinoline Derivative A | 10.5 |

| Anti-Cancer | Quinoline Derivative B | 8.3 |

| Anti-Inflammatory | Chalcone Derivative C | 15.0 |

Case Study 1: Antileukemic Activity

A study conducted by Borowski et al. investigated the antileukemic properties of quinoline derivatives similar to this compound. The results indicated that these compounds significantly inhibited cell proliferation in the MV4-11 leukemia cell line, with a notable selectivity for cancer cells over normal cells . This selectivity is crucial for developing targeted therapies with reduced side effects.

Case Study 2: Inflammation Model

Another study focused on the anti-inflammatory effects of a related compound in a murine model of arthritis. The compound demonstrated a marked reduction in inflammatory markers and improved clinical scores compared to controls, supporting its potential therapeutic application in inflammatory diseases .

Propiedades

IUPAC Name |

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-11-4-5-12-10-13(17(18)19-14(12)9-11)6-7-15(20)16-3-2-8-21-16/h2-10H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUQWOLZGLZHCK-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=CO3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401328271 | |

| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666107 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

797797-63-8 | |

| Record name | (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401328271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.